

Ethiprole: A Technical Guide to its Chemistry, Synthesis, and Biological Interactions

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For Researchers, Scientists, and Drug Development Professionals

Core Registry Information

Ethiprole, a phenylpyrazole insecticide, is chemically known as 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile.[1] It is registered under the CAS number 181587-01-9.[2][3][4] This compound is utilized for the control of a broad spectrum of chewing and sucking insects in various agricultural settings.[5]

Physicochemical Properties



Property	Value	Reference
CAS Number	181587-01-9	[2][3][4]
Molecular Formula	C13H9Cl2F3N4OS	[2][4][6]
Molecular Weight	397.20 g/mol	[2][7]
IUPAC Name	5-amino-1-[2,6-dichloro-4- (trifluoromethyl)phenyl]-4- (ethylsulfinyl)-1H-pyrazole-3- carbonitrile	[1]
InChI	1S/C13H9Cl2F3N4OS/c1-2- 24(23)11-9(5-19)21- 22(12(11)20)10-7(14)3-6(4- 8(10)15)13(16,17)18/h3- 4H,2,20H2,1H3	[4]
InChIKey	FNELVJVBIYMIMC- UHFFFAOYSA-N	[4]
SMILES	CCS(=O)C1=C(N)N(N=C1C#N)C2=C(CI)C=C(C=C2CI)C(F) (F)F)CI	[6]
EC Number	446-630-3	[6][7]

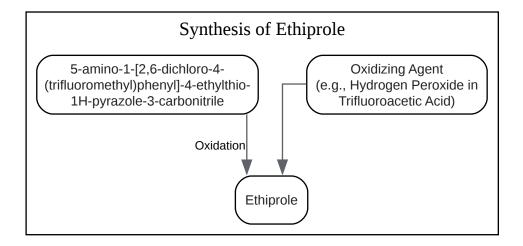
Synthesis and Manufacturing

The synthesis of **ethiprole** involves a multi-step chemical process. While several routes have been developed, a common pathway begins with the formation of a substituted pyrazole ring, followed by the introduction of the ethylsulfinyl group.

General Synthesis Workflow

A general reaction scheme for the synthesis of **ethiprole** involves the oxidation of an ethylthio precursor.[1]





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A general reaction scheme for the synthesis of **ethiprole**.

Experimental Protocol: Synthesis from Ethylthio Precursor

The following protocol is a representative example of the final oxidation step in **ethiprole** synthesis:

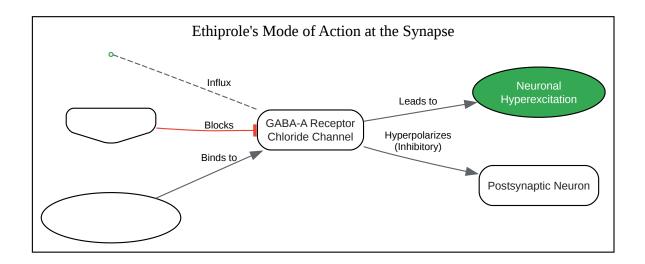
- Reaction Setup: A solution of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylthio-1H-pyrazole-3-carbonitrile (0.5 mmol) in dichloromethane (2.5 mL) is prepared and stirred at a temperature of 283–285 K.[1]
- Addition of Oxidizing Agent: Trifluoroacetic acid (0.5 mL) is added to the solution.
 Subsequently, 30% (w/w) hydrogen peroxide (0.1 mL) is added dropwise over 20 minutes, while maintaining the temperature at 283–285 K.[1]
- Reaction Maintenance: The reaction mixture is maintained at the same temperature for an additional 3 hours.[1]
- Quenching: Dichloromethane (5 mL) is added, followed by sodium hydrogen sulfite to quench any unreacted hydrogen peroxide. This mixture is kept below 288 K for 20 minutes.
 [1]



 Extraction and Purification: Water (10 mL) is added, and the product is extracted with dichloromethane. The organic phase is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel.[1]

Mode of Action: GABA-Gated Chloride Channel Antagonism

Ethiprole exerts its insecticidal effect by acting as a non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system.[8][9] By blocking the chloride ion influx into neurons, **ethiprole** disrupts normal nerve function, leading to hyperexcitation and eventual death of the insect.



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Mechanism of GABA-gated chloride channel antagonism by **ethiprole**.

Metabolism and Environmental Fate

The biotransformation and degradation of **ethiprole** have been studied in various systems, including rats and in different environmental compartments like soil and water. The primary metabolic pathways involve oxidation, reduction, and hydrolysis.

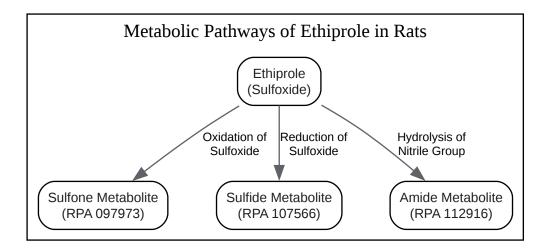


Metabolic Pathways in Rats

In rats, **ethiprole** undergoes several key metabolic transformations:

- Oxidation: The sulfoxide group is oxidized to a sulfone.
- Reduction: The sulfoxide group is reduced to a sulfide.
- Hydrolysis: The nitrile group is hydrolyzed to an amide.[4][10]

These initial transformations are often followed by further reactions, including conjugation.[4]



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Primary metabolic transformations of **ethiprole** in rats.

Environmental Degradation

In the environment, **ethiprole** degradation is influenced by factors such as pH, light, and microbial activity. Photodegradation is a significant pathway for its breakdown in aquatic environments.[11][12]

Quantitative Data on Environmental Fate



Parameter	Condition	Value	Reference
Half-life in Silt Loam Soil	25±1°C, dark	71 days	[10]
Half-life in Sandy Loam Soil	25±1°C, dark	30 days	[10]
Half-life in Flooded Soil	20±1°C, anaerobic	11.2 days	[10]
Hydrolysis Half-life	pH 9.0 buffer, 25±1°C, dark	121 days	[10]
Photodegradation Half-life	Natural sunlight (35°N, spring)	1.3 days	[10]

The degradation of **ethiprole** can lead to the formation of several transformation products, some of which may have their own toxicological profiles.[3] For instance, the degradation product M401 has been found to be more toxic to Daphnia magna than the parent compound. [3]

Toxicological Profile

The acute toxicity of **ethiprole** varies among different organisms. The following table summarizes some key toxicological data for **ethiprole** and one of its metabolites.

Organism	Compound	Endpoint	Value	Reference
Daphnia magna	Ethiprole	48h EC50	Not specified in provided text	
Daphnia magna	Metabolite M401	48h EC₅o	More toxic than ethiprole	[3]
Chlorella pyrenoidosa	Ethiprole Sulfide	96h EC50	7 times lower than ethiprole	[13]



It is noteworthy that enantioselective toxicity has been observed, with the R-enantiomer of **ethiprole** being more toxic than the S-enantiomer to Chlorella pyrenoidosa.[13]

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